Lipophilicity Modulation: XLogP3 Comparison with Methylsulfonyl Analog
The ethylsulfonyl derivative exhibits a higher calculated lipophilicity (XLogP3 = -0.4) compared to the methylsulfonyl analog (XLogP3 = -0.8), as computed by PubChem's XLogP3 algorithm [1]. This difference of 0.4 log units indicates that the ethylsulfonyl compound is approximately 2.5 times more lipophilic, which can influence membrane permeability and metabolic stability in biological systems [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine: -0.8 |
| Quantified Difference | 0.4 log units (approx. 2.5-fold increase in lipophilicity) |
| Conditions | PubChem XLogP3 3.0 computational model, release 2019.06.18 |
Why This Matters
This quantifiable difference in lipophilicity provides a basis for selecting the ethylsulfonyl compound when enhanced membrane permeability or altered metabolic stability is desired in lead optimization programs, as compared to the more polar methylsulfonyl analog.
- [1] PubChem. (2025). Compound Summary: 3-(ethylsulfonyl)-1H-1,2,4-triazol-5-amine, CID 3602166; and 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, CID 4666716. National Center for Biotechnology Information. View Source
